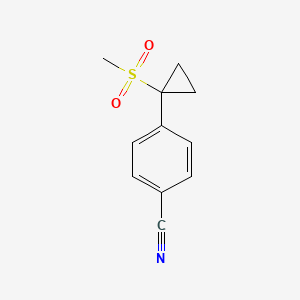

4-(1-Methanesulfonylcyclopropyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonylated aromatic compounds can involve various strategies. For instance, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide leads to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester . This suggests that diazonium salts can be intermediates in the synthesis of complex sulfonyl compounds. Additionally, methanesulfonic acid has been used as a catalyst in the addition reactions to oleic acid and cyclohexene, indicating its potential role in facilitating the synthesis of methanesulfonyl-substituted compounds .

Molecular Structure Analysis

The molecular structure of sulfonyl compounds can be influenced by the distribution of electron density. For example, the π-electron densities in carbanions of bis(sulfonyl)methanes were calculated from NMR shifts, showing that the charge is delocalized over the sulfonyl groups and the phenyl ring . This information is relevant to understanding the electronic structure of 4-(1-Methanesulfonylcyclopropyl)benzonitrile, as the presence of a sulfonyl group can affect the electron distribution in the molecule.

Chemical Reactions Analysis

Sulfonyl compounds participate in various chemical reactions. Methanesulfonic acid has been used to catalyze the ring-opening of O-benzylidene acetals , and methanesulfonates have been employed as precursors for generating o-quinodimethanes, which can undergo [4+2] cycloadditions . These reactions highlight the versatility of sulfonyl groups in organic synthesis and their potential to undergo further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds can vary widely. The reactivity of methanesulfonic acid in different chemical environments, such as its use in reductive ring-opening reactions , suggests that it is a versatile reagent. The mesylation of amino groups by 1H-Benzotriazol-1-yl methanesulfonate indicates the specificity of sulfonyl compounds in chemical reactions . These properties are important when considering the behavior of 4-(1-Methanesulfonylcyclopropyl)benzonitrile in various chemical contexts.

Scientific Research Applications

Deuterated Compound Synthesis for Bioanalytical Standards

One study describes the preparation of deuterated compounds for use as bioanalytical standards in clinical trials. Specifically, it discusses the synthesis of a deuterated version of PF-2413873, involving base-catalyzed exchange and challenges encountered with deuterium loss under assay conditions. This research showcases the complexity of labeling compounds with deuterium and the need for precise control over chemical reactions to maintain the integrity of the deuterium label (Rozze & Fray, 2009).

Methanesulfonic Acid in Organic Synthesis

Another application involves the use of methanesulfonic acid as a catalyst or reagent in organic synthesis. For instance, methanesulfonic acid has been shown to be an efficient substitute for ethereal HCl in the reductive ring-opening reaction of O-benzylidene acetals, demonstrating its utility in synthesizing key intermediates with specific regioselectivity (Zinin et al., 2007). Similarly, methanesulfonic acid has been used as a catalyst for the production of linear alkylbenzenes, showcasing its role in facilitating electrophilic addition reactions and its potential for recyclability and environmental friendliness in industrial processes (Luong et al., 2004).

Methanesulfonic Acid in Fuel Cell Technology

Research into fuel cell technology has explored the synthesis and characterization of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers. These copolymers were investigated for their potential as proton exchange membranes in direct methanol fuel cells (DMFCs) and hydrogen/air fuel cells, highlighting the role of chemical composition in affecting properties like water uptake, proton conductivity, and methanol permeability (Sankir et al., 2007).

Antifungal Compounds from Natural Sources

In the search for natural antifungal agents, compounds structurally similar to "4-(1-Methanesulfonylcyclopropyl)benzonitrile" were isolated from the roots of Petiveria alliacea. These compounds, including various polysulfides, were evaluated for their antifungal activity, demonstrating the potential of methanesulfonate and related sulfides in developing bioactive compounds (Benevides et al., 2001).

Safety and Hazards

Benzonitrile, a related compound, is classified as a combustible liquid and is harmful if swallowed or in contact with skin . It’s recommended to wear protective gloves, eye protection, and face protection when handling it . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Mechanism of Action

Target of Action

Benzonitrile derivatives have been found to interact with supramolecular macrocycles of phosphorylated cavitand . These macrocycles can precisely recognize a series of guests with specific fragments, mimicking molecular docking through co-crystallization experiments .

Mode of Action

It’s known that the terminal cyanide group (-cn) of benzonitrile, which carries a partially negative charge, forms six ch⋯n interactions with the ring-shaped hydrogen atoms carrying the partially positive charge . This suggests that 4-(1-Methanesulfonylcyclopropyl)benzonitrile may interact with its targets through similar non-covalent interactions.

properties

IUPAC Name |

4-(1-methylsulfonylcyclopropyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-15(13,14)11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUCBIWUMWUPMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B2521823.png)

![2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2521826.png)

![4-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2521827.png)

![N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2521828.png)

![N-(4-Cyanooxan-4-YL)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2521834.png)

![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-4-carboxamide](/img/structure/B2521835.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2521838.png)

![methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)